molecular formula C19H22N6O2 B12244678 2-methyl-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-methyl-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12244678
M. Wt: 366.4 g/mol
InChI Key: KRZLUIMFYKJUMR-UHFFFAOYSA-N
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Description

2-methyl-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its incorporation of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the quinazolinone core, followed by the introduction of the triazole ring through a cycloaddition reaction. The piperidine moiety is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s properties.

Scientific Research Applications

2-methyl-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing triazole and quinazolinone moieties.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinazolinone core may also play a role in the compound’s biological activity by interacting with DNA or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may exhibit similar biological activities.

    Quinazolinone Derivatives: Compounds with a quinazolinone core structure are often studied for their potential therapeutic applications.

    Piperidine Derivatives: These compounds contain the piperidine ring and are known for their diverse biological activities.

Uniqueness

2-methyl-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of the triazole, quinazolinone, and piperidine moieties. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-methyl-3-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C19H22N6O2/c1-13-20-16-6-4-3-5-15(16)18(26)25(13)11-14-7-9-24(10-8-14)19(27)17-12-23(2)22-21-17/h3-6,12,14H,7-11H2,1-2H3

InChI Key

KRZLUIMFYKJUMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=CN(N=N4)C

Origin of Product

United States

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